Synthesis and Characterization of 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol
Synthesis and Characterization of 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimalarial, and antibacterial properties[1][2]. The introduction of functionalized side chains to the quinoline nucleus is a proven strategy for modulating biological activity. This guide provides a comprehensive technical overview of a proposed synthesis and detailed characterization of 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol, a novel derivative featuring a trichloromethyl carbinol moiety. This functional group is of interest for its potential to serve as a versatile synthetic handle and for its unique electronic and steric properties. This document outlines a robust, proposed synthetic protocol based on the established reactivity of quinaldine, details the expected physicochemical and spectroscopic characteristics of the title compound, and provides the scientific rationale behind the chosen methodologies.
Introduction and Rationale
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents[3]. Its rigid, aromatic nature provides a reliable framework for orienting pharmacophoric groups. The 2-position of the quinoline ring is particularly amenable to functionalization. The methyl group of 2-methylquinoline (quinaldine) possesses activated C(sp³)-H bonds, rendering it sufficiently acidic to participate in a variety of carbon-carbon bond-forming reactions[4].
This guide focuses on the synthesis of a specific derivative by reacting quinaldine with chloral (trichloroacetaldehyde). Chloral is a highly electrophilic aldehyde due to the strong inductive effect of the three chlorine atoms[5][6]. The resulting product, 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol, combines the quinoline core with a secondary alcohol and a trichloromethyl group. This unique combination may offer novel biological properties or serve as a key intermediate for further elaboration into more complex molecules.
Proposed Synthetic Methodology
Reaction Principle: Aldol-Type Condensation
The proposed synthesis relies on a base-catalyzed aldol-type condensation reaction. The reaction proceeds in two key steps:
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Deprotonation: A suitable base abstracts a proton from the activated methyl group of quinaldine, generating a resonance-stabilized carbanion (an enamine-like intermediate).
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Nucleophilic Attack: The resulting nucleophilic carbanion attacks the highly electrophilic carbonyl carbon of chloral.
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Protonation: Subsequent workup with a proton source quenches the resulting alkoxide to yield the final secondary alcohol product.
The use of a non-nucleophilic base is preferred to avoid side reactions with chloral.
Synthesis Diagram
Caption: Proposed synthesis of the title compound via aldol-type condensation.
Detailed Experimental Protocol (Proposed)
This protocol is proposed based on analogous reactions involving the condensation of 2-methylquinolines with aldehydes[7]. All operations should be performed in a well-ventilated fume hood.
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Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 80 mL).
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Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF.
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Quinaldine Addition: Slowly add quinaldine (1.0 equivalent) dropwise to the suspension over 15 minutes. A color change to deep red or purple is expected, indicating formation of the carbanion. Allow the mixture to stir at 0 °C for 30 minutes.
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Chloral Addition: Dissolve chloral hydrate (1.1 equivalents) in a minimal amount of anhydrous THF (~20 mL). Add this solution dropwise to the reaction mixture at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
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Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL).
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Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
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Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude residue should be purified by flash column chromatography on silica gel (100-200 mesh). A gradient elution from 10% to 40% ethyl acetate in hexane is recommended to isolate the pure product.
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Final Product: Collect the pure fractions, combine, and remove the solvent under vacuum to yield 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol as a solid or viscous oil.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and isolation of the target compound.
Physicochemical Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the quinoline nucleus and related structures[8][9][10].
Predicted Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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Quinoline Protons: δ 8.1-8.2 (d, 1H, H-4 or H-8), δ 7.9-8.0 (d, 1H, H-8 or H-4), δ 7.7-7.8 (m, 2H, H-5, H-7), δ 7.5-7.6 (t, 1H, H-6), δ 7.3-7.4 (d, 1H, H-3). The exact shifts and coupling constants will confirm the substitution pattern.
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Side-Chain Protons: δ 4.8-5.0 (m, 1H, -CH(OH)-), δ 3.4-3.6 (m, 2H, -CH₂-). The methylene protons are diastereotopic and are expected to appear as a complex multiplet (e.g., a doublet of doublets).
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Alcohol Proton: δ 3.0-4.0 (br s, 1H, -OH). This signal may be broad and its position is concentration-dependent. It will disappear upon D₂O exchange.
-
-
¹³C NMR (101 MHz, CDCl₃):
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Quinoline Carbons: δ 158-160 (C-2), δ 147-148 (C-8a), δ 136-137 (C-4), δ 129-130 (C-7), δ 128-129 (C-4a), δ 127-128 (C-5), δ 126-127 (C-6), δ 121-122 (C-3).
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Side-Chain Carbons: δ 102-104 (-CCl₃), δ 75-77 (-CH(OH)-), δ 45-47 (-CH₂-).
-
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FT-IR (ATR, cm⁻¹):
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~3400 cm⁻¹ (broad, O-H stretch)
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~3060 cm⁻¹ (aromatic C-H stretch)
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~2930, 2850 cm⁻¹ (aliphatic C-H stretch)
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~1600, 1570, 1505 cm⁻¹ (C=C and C=N ring stretching)
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~1100 cm⁻¹ (C-O stretch)
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~750-800 cm⁻¹ (strong, C-Cl stretch)
-
-
Mass Spectrometry (ESI-MS):
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Molecular Formula: C₁₂H₁₀Cl₃NO
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Monoisotopic Mass: 288.98 g/mol
-
Expected [M+H]⁺: 289.9882
-
Isotopic Pattern: A characteristic pattern for three chlorine atoms will be observed for the molecular ion peak cluster (m/z ~290, 292, 294, 296).
-
Key Fragmentation: Loss of •CCl₃ (m/z ~170) or loss of H₂O from the parent ion.
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Data Summary Table
| Parameter | Predicted Value |
| Molecular Formula | C₁₂H₁₀Cl₃NO |
| Molecular Weight | 289.57 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil |
| ¹H NMR (CDCl₃) | See section 3.1 for detailed shifts |
| ¹³C NMR (CDCl₃) | See section 3.1 for detailed shifts |
| Key IR Peaks (cm⁻¹) | ~3400, 3060, 1600, 1505, 1100, 780 |
| [M+H]⁺ (ESI-MS) | m/z 289.9882 |
Safety and Handling
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Quinaldine: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is combustible.
-
Chloral Hydrate: Toxic if swallowed, causes serious eye irritation. It is a regulated substance in many jurisdictions.
-
Sodium Hydride (NaH): Flammable solid, which reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.
-
Solvents (THF, Ethyl Acetate, Hexane): Highly flammable liquids and vapors. Cause skin and eye irritation.
All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves, is mandatory.
Conclusion
This technical guide presents a scientifically sound and detailed proposal for the synthesis and characterization of 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol. The methodology is grounded in well-established principles of organic chemistry and the known reactivity of the quinoline scaffold. The predicted characterization data provide a clear benchmark for researchers to confirm the structure and purity of the synthesized compound. This molecule represents a novel building block that can be further explored for potential applications in medicinal chemistry and materials science.
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